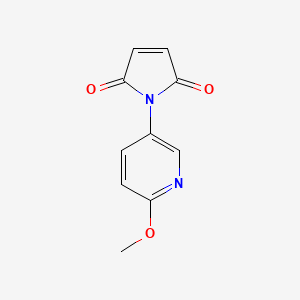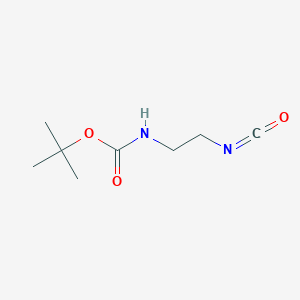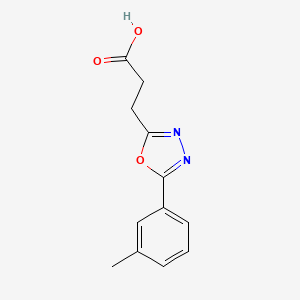![molecular formula C16H13ClN4O2 B1416400 6-クロロ-N'-[(4-メトキシフェニル)メチレン]イミダゾ[1,2-a]ピリジン-2-カルボヒドラジド CAS No. 2197064-28-9](/img/structure/B1416400.png)
6-クロロ-N'-[(4-メトキシフェニル)メチレン]イミダゾ[1,2-a]ピリジン-2-カルボヒドラジド
説明
6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C16H13ClN4O2 and its molecular weight is 328.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核薬
イミダゾ[1,2-a]ピリジン誘導体は、強力な抗結核薬として同定されています。それらは、多剤耐性結核 (MDR-TB) および広範耐性結核 (XDR-TB) に対して有意な活性を示します。 上記の化合物に見られるように、C2 および C6 位置への置換基の導入は、細胞外結核菌に対する効力の向上につながる可能性があります .
作用機序
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in pharmaceutical chemistry . They are often used as the pharmacodynamic backbones of versatile drugs .
Mode of Action
The imidazo[1,2-a]pyridine moiety is known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is involved in various biochemical reactions, especially C3-positioned C-C and C-X (O/N/S) bond construction .
Pharmacokinetics
Imidazo[1,2-a]pyridines are known to have desirable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of therapeutic effects, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-hiv, and anti-tuberculosis activities .
Action Environment
The functionalization of imidazo[1,2-a]pyridines is known to be influenced by various factors, including the presence of transition metals, oxidizing agents, and light for photocatalysis .
生化学分析
Biochemical Properties
6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s ability to inhibit enzymes can lead to changes in gene expression, further influencing cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic state .
Dosage Effects in Animal Models
The effects of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)8-18-20-16(22)14-10-21-9-12(17)4-7-15(21)19-14/h2-10H,1H3,(H,20,22)/b18-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPSNLCDMFSPBN-QGMBQPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)



![4-[(Cyclopropylamino)methyl]benzamide](/img/structure/B1416335.png)

![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
